molecular formula C10H7ClFN3O2 B2484016 1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957310-65-5

1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2484016
CAS No.: 957310-65-5
M. Wt: 255.63
InChI Key: SWUPPJGNJUCAFT-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 957489-37-1) is a high-purity chemical building block for research and development, particularly in pharmaceutical chemistry. This compound belongs to the pyrazole class of heterocycles, a scaffold of high significance in medicinal chemistry due to its diverse pharmacological potential . Pyrazole derivatives are extensively studied as key structural motifs in bioactive molecules and have been identified in compounds with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant actions . Specifically, substituted nitro-pyrazoles like this compound serve as versatile synthetic intermediates for the exploration of new cannabinoid CB1 receptor antagonists, which are a major area of research for treating disorders such as obesity and schizophrenia . The molecular structure integrates a 2-chloro-4-fluoro-benzyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring. This specific substitution pattern is valuable for constructing more complex molecular architectures. Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor for further functionalization via reduction of the nitro group or nucleophilic substitution. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-9-5-8(12)2-1-7(9)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPPJGNJUCAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents: DMF and dimethylacetamide enhance solubility of intermediates, critical for one-pot syntheses.
  • Green Solvents: Ethanol-water mixtures reduce environmental impact without compromising yield (~5% drop).

Catalytic Systems

  • Acid Catalysis: Sulfuric acid (10 mol%) accelerates cyclocondensation but risks over-nitration.
  • Metal Catalysts: Cu(I) in cycloadditions improves regioselectivity but requires post-reaction removal.

Temperature and Time

  • Microwave irradiation cuts reaction times by 50–80% while maintaining yields.

Mechanistic Insights

Nitro-Group Orientation

The nitro group’s position is dictated by the electronic environment during nitration. Electron-deficient pyrazoles favor nitration at position 3 due to resonance stabilization.

Alkylation Dynamics

Steric hindrance from the 2-chloro-4-fluorobenzyl group directs alkylation to the pyrazole’s nitrogen at position 1, avoiding competing reactions.

Chemical Reactions Analysis

1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise as a selective androgen receptor modulator (SARM), which may be useful in treating conditions like prostate cancer. SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, thus reducing side effects associated with traditional anabolic steroids .

Anti-inflammatory Properties
Research indicates that pyrazole compounds exhibit significant anti-inflammatory effects. The docking studies conducted on similar pyrazole derivatives suggest that these compounds can inhibit pathways involved in inflammation, making them candidates for developing anti-inflammatory drugs .

Antioxidant Effects
The antioxidant properties of pyrazoles are also noteworthy. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Agricultural Applications

Pesticide Development
The unique structural features of pyrazoles make them suitable candidates for developing new pesticides. Their ability to disrupt biological processes in pests can lead to effective pest control solutions with potentially lower environmental impact compared to traditional pesticides .

Material Science

Nonlinear Optical Properties
Compounds containing the pyrazole moiety have been investigated for their nonlinear optical (NLO) properties. These materials are essential for applications in photonics, including optical switching and frequency conversion. The molecular structure of 1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole suggests it may possess favorable NLO characteristics due to its electron-rich nature and potential for charge transfer interactions .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various pyrazole derivatives revealed that certain modifications to the pyrazole ring enhanced anticancer activity against prostate cancer cell lines. The specific substitution pattern on the phenyl ring significantly influenced the compound's potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Effects

In a comparative study of several pyrazole derivatives, the compound demonstrated superior anti-inflammatory effects in vitro when tested against standard inflammatory markers. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests that it could act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The chloro-fluorophenyl group may enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-[(2-Chloro-4-fluorophenyl)methyl]-3-amino-1H-pyrazole: This compound has an amino group instead of a nitro group, which may result in different biological activity and reactivity.

    1-[(2-Chloro-4-fluorophenyl)methyl]-3-methyl-1H-pyrazole:

    1-[(2-Chloro-4-fluorophenyl)methyl]-3-hydroxy-1H-pyrazole: The hydroxy group may introduce different hydrogen bonding interactions, influencing its solubility and reactivity.

The uniqueness of this compound lies in the combination of the chloro-fluorophenyl and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole, a pyrazole derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClFN3O2
  • CAS Number : 1004643-55-3
  • Molecular Weight : 299.642 g/mol

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
  • Alkylation : The pyrazole ring is then alkylated with 2-chloro-4-fluorobenzyl bromide in the presence of a base like potassium carbonate.

This compound's unique structure, featuring a nitro group and halogenated phenyl substituents, contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including our compound of interest. For instance, research has demonstrated that certain pyrazole derivatives exhibit significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory properties. For example, compounds derived from pyrazoles have shown promising results in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of the nitro group may enhance the compound's reactivity, allowing it to modulate enzyme activity.
  • Receptor Binding : The compound may also bind to specific receptors, influencing signaling pathways associated with inflammation and infection.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives:

  • Anticancer Activity : A study reported that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. For instance, one derivative showed an IC50 value of 3.79 µM against MCF7 cells .
Cell LineIC50 (μM)Reference
MCF73.79
NCI-H46012.50
  • Cytotoxicity Against Cancer Cells : Another research indicated that specific pyrazole derivatives caused significant apoptosis in cancer cells, showcasing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting with (2-chloro-4-fluorophenyl)hydrazine. A key step involves cyclization with a diketone derivative (e.g., 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione) under reflux in glacial acetic acid, monitored by TLC for completion . Optimization parameters include:

  • Temperature : Reflux at 110–120°C to ensure efficient cyclization.
  • Catalyst : Acidic conditions (e.g., acetic acid) to facilitate protonation and ring closure.
  • Workup : Neutralization with Na₂CO₃ followed by ethyl acetate extraction to isolate the crude product .
    • Data Contradiction Analysis : Discrepancies in yield may arise from incomplete hydrazine consumption; TLC monitoring and stoichiometric adjustments (e.g., 10% excess diketone) mitigate this .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Quantifies purity (≥95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 260.10 g/mol via ESI-MS) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, nitro-group splitting patterns) .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic data (e.g., NMR) and X-ray crystallography be resolved for this compound?

  • Methodological Answer :

  • X-Ray Refinement : Use SHELX software (e.g., SHELXL) for high-resolution crystallographic refinement. For example, SHELX can resolve ambiguous nitro-group orientations by analyzing residual electron density .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational outliers .
    • Data Contradiction Analysis : If NMR suggests planar nitro-group geometry but X-ray shows slight torsion, consider dynamic effects (e.g., rotational barriers) influencing solution-state NMR .

Q. What strategies are effective for elucidating the bioactivity of this pyrazole derivative in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase isoforms) using fluorogenic substrates .
  • Molecular Docking : PyMOL or AutoDock Vina models nitro-group interactions with enzyme active sites (e.g., hydrogen bonding with catalytic zinc in carbonic anhydrase) .
    • Data Contradiction Analysis : If in vitro activity contradicts computational predictions, assess solubility (e.g., logP via HPLC) or cell-membrane permeability limitations .

Q. How can researchers address low regioselectivity during nitration of the pyrazole core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl chloride at C4) to bias nitration to C3 .
  • Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration .
    • Data Contradiction Analysis : If competing nitro-isomers form, optimize reaction time (≤2 hours) and isolate via silica gel chromatography (hexane/ethyl acetate gradient) .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₀H₈ClFN₃O₂
Molecular Weight260.10 g/mol
CAS No.956395-96-3
Purity (HPLC)≥95%
Key Synthetic Intermediate1-(2-Chloro-4-fluorophenyl)hydrazine

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